3-Fluoro-3-methylpiperidine hydrochloride
Overview
Description
3-Fluoro-3-methylpiperidine hydrochloride is a chemical compound with the CAS Number: 1820650-42-7 . It has a molecular weight of 153.63 . The compound is typically stored at a temperature of 4 degrees Celsius . It is usually available in powder form .
Molecular Structure Analysis
The InChI code for 3-Fluoro-3-methylpiperidine hydrochloride is1S/C6H12FN.ClH/c1-6(7)3-2-4-8-5-6;/h8H,2-5H2,1H3;1H
. This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
3-Fluoro-3-methylpiperidine hydrochloride has a molecular weight of 153.63 . It is typically stored at a temperature of 4 degrees Celsius and is usually available in powder form .Scientific Research Applications
Cognitive Enhancement Applications
- A study by Pesti et al. (2000) demonstrates the use of 2-Fluoro-4-methylpyridine, a related compound to 3-Fluoro-3-methylpiperidine hydrochloride, in the synthesis of DMP 543. This compound is a cognition enhancer drug candidate, illustrating the potential of fluorinated piperidines in cognitive drug development (Pesti, Huhn, Yin, Xing, Fortunak, & Earl, 2000).
Spectroscopy and Structural Analysis
- Navratilova (2001) utilized enantiomeric analysis of a similar compound, (3S,4R)‐4‐(4‐fluorophenyl)‐ 3‐hydroxymethyl‐1‐methylpiperidine, through 19F NMR spectroscopy. This showcases the role of fluorinated piperidines in detailed chemical analysis and characterization (Navratilova, 2001).
Chemical Synthesis and Fluorination Studies
- Abe, Pandey, & Baba (2000) investigated the electrochemical fluorination of hexahydroazepine and methylpiperidines, highlighting the chemical behavior of fluorinated piperidines under electrochemical conditions (Abe, Pandey, & Baba, 2000).
Pharmaceutical Intermediates
- Urbanová et al. (2002) studied the solution structures of 4-(4-fluorophenyl)-3-hydroxylmethyl- 1-methylpiperidine, an intermediate in the synthesis of pharmaceuticals paroxetine and femoxetine. This study underscores the importance of fluorinated piperidines as intermediates in pharmaceutical synthesis (Urbanová, Setnička, Bouř, Navratilova, & Volka, 2002).
Antibacterial Agent Synthesis
- Chu et al. (1992) developed an alternative synthesis for a potent antibacterial agent using 3-methylpiperazin-1-yl, a compound related to 3-Fluoro-3-methylpiperidine hydrochloride. This highlights its potential in creating new antibacterial drugs (Chu, Lico, Claiborne, & Faubl, 1992).
Mannich Base Formation
- Sun (1962) researched Mannich bases derived from compounds including 3-methylpiperidine and 4-methylpiperidine, which are chemically related to 3-Fluoro-3-methylpiperidine hydrochloride. This study contributes to the understanding of Mannich base formation using fluorinated piperidines (Sun, 1962).
Neurological Drug Development
- Vanover et al. (2006) investigated the pharmacological profile of a compound structurally related to 3-Fluoro-3-methylpiperidine hydrochloride, demonstrating its potential in developing drugs targeting neurological disorders (Vanover et al., 2006).
Safety And Hazards
The compound has been classified under the GHS07 category . It carries the signal word ‘Warning’ and has hazard statements H303, H315, H319, H333, H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
properties
IUPAC Name |
3-fluoro-3-methylpiperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FN.ClH/c1-6(7)3-2-4-8-5-6;/h8H,2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGJOBBINYSFLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNC1)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-3-methylpiperidine hydrochloride | |
CAS RN |
1820650-42-7 | |
Record name | 3-fluoro-3-methylpiperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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